Menin-MLL inhibitor-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menin-MLL inhibitor-22 is a potent small-molecule inhibitor that targets the interaction between menin and mixed-lineage leukemia (MLL) proteins. This interaction is crucial in the pathogenesis of acute leukemias, particularly those with MLL rearrangements or nucleophosmin 1 mutations . By inhibiting this interaction, this compound shows promise as a therapeutic agent in treating these aggressive forms of leukemia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing solvent systems, and employing purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Menin-MLL inhibitor-22 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres .
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for enhanced activity or selectivity .
科学的研究の応用
Menin-MLL inhibitor-22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the interaction between menin and MLL proteins.
Biology: Investigates the role of menin-MLL interaction in cellular processes and gene expression.
作用機序
Menin-MLL inhibitor-22 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This inhibition disrupts the transcriptional activation of genes involved in leukemogenesis, leading to the differentiation and apoptosis of leukemia cells . The molecular targets include the menin protein and the MLL fusion proteins, while the pathways involved are primarily related to gene expression regulation and cell cycle control .
類似化合物との比較
Revumenib (SNDX-5613): Another menin-MLL inhibitor with promising clinical results.
Ziftomenib (KO-539): Demonstrates efficacy in preclinical models of MLL-rearranged leukemias.
JNJ-75276617: A potent inhibitor with a different binding profile.
Uniqueness: Menin-MLL inhibitor-22 is unique due to its high potency and selectivity for the menin-MLL interaction. It has shown robust anti-tumor efficacy in preclinical models and has the potential to be developed into a targeted therapy for specific subtypes of acute leukemia .
特性
分子式 |
C29H39N7O3S |
---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
N-[1-[[1-(4-cyclopropylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-6-[2-(dimethylamino)ethoxy]pyrido[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32) |
InChIキー |
MWXGAMJNJKYTPA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。